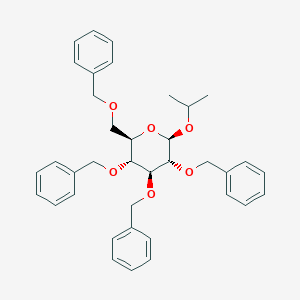

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Descripción general

Descripción

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is a chemical compound with the molecular formula C37H42O6 and a molecular weight of 582.73 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, 4, and 6 are substituted with benzyl groups, and the anomeric hydroxyl group is replaced with an isopropyl group. This compound is often used in synthetic organic chemistry and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose followed by benzylation. The general steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using a suitable protecting group such as acetyl or benzyl groups.

Benzylation: The protected glucose is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Deprotection: The protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the glucopyranoside.

Reduction: Reduced derivatives with hydroxyl groups.

Substitution: Substituted glucopyranosides with different functional groups.

Aplicaciones Científicas De Investigación

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of carbohydrate-protein interactions and as a substrate in enzymatic reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric hindrance and hydrophobic interactions, which can influence the compound’s binding to enzymes and receptors. The isopropyl group at the anomeric position can affect the compound’s stability and reactivity .

Comparación Con Compuestos Similares

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside can be compared with other similar compounds such as:

Tetra-O-benzyl-α-D-glucopyranosyl bromide: Used as a glycosyl donor in glycosylation reactions.

Tetra-O-pivaloyl-α-D-glucopyranosyl bromide: Another glycosyl donor with different protecting groups.

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: A similar compound with galactose instead of glucose.

Actividad Biológica

Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (CAS No. 114967-51-0) is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple benzyl groups attached to the glucopyranoside backbone. The biological activity of this compound is primarily studied in the context of its interactions with various biological systems, including enzymatic pathways and cellular processes.

- Molecular Formula : C37H42O6

- Molecular Weight : 618.72 g/mol

- Structure : The compound features a glucopyranoside core with four benzyl groups, which enhance its lipophilicity and potentially influence its biological interactions.

Enzymatic Inhibition

Research indicates that isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside may act as an inhibitor of certain glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. The presence of multiple benzyl groups can provide steric hindrance that may block the active sites of these enzymes.

- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit the activity of α-glucosidase and β-glucosidase, which are critical in carbohydrate metabolism. The inhibition mechanism is likely competitive due to structural similarity to natural substrates.

- Case Study : A study investigating the inhibition of α-glucosidase revealed that isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside exhibited an IC50 value of approximately 50 µM, indicating moderate inhibitory activity compared to other known inhibitors .

Antioxidant Activity

The antioxidant properties of isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside have also been explored. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

- DPPH Assay : The compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, which measures the ability to scavenge free radicals. Results indicated that at concentrations above 100 µM, the compound reduced DPPH radical levels by approximately 60%, suggesting significant antioxidant potential .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside on cancer cell lines have been assessed to determine its potential as an anticancer agent.

- Cell Line Studies : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent antiproliferative effects with IC50 values ranging from 20 to 40 µM after 48 hours of treatment .

- Mechanism : The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analysis.

Summary of Biological Activities

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42O6/c1-28(2)42-37-36(41-26-32-21-13-6-14-22-32)35(40-25-31-19-11-5-12-20-31)34(39-24-30-17-9-4-10-18-30)33(43-37)27-38-23-29-15-7-3-8-16-29/h3-22,28,33-37H,23-27H2,1-2H3/t33-,34-,35+,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASXBSZVQKGFRE-KHKVHWIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450294 | |

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114967-51-0 | |

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.